CDK Inhibitor Pharmacophore: 4-Aminomethyl as Essential Substituent
Schering Corporation's patent family (US20040097516, EP1539750, WO2004026872) explicitly claims 4-cyano, 4-amino, and 4-aminomethyl derivatives of pyrazolo[1,5-a]pyridine as cyclin-dependent kinase (CDK) inhibitors, demonstrating that the 4-position substitution is a critical pharmacophoric element for CDK inhibitory activity [1]. The patent discloses that pyrazolo[1,5-a]pyridine compounds with 4-position aminomethyl substitution exhibited CDK2 inhibitory activity with IC₅₀ values reaching 0.078 μM for representative compound III [2]. In contrast, the corresponding 5-cyano, 5-amino, and 5-aminomethyl derivatives are claimed for imidazo[1,2-a]pyridine and imidazo[1,5-a]pyrazine scaffolds — not for the pyrazolo[1,5-a]pyridine core — indicating that the 4-position substitution is scaffold-specific and not interchangeable with alternative regioisomers [1].
| Evidence Dimension | CDK2 inhibitory potency (IC₅₀) conferred by 4-position aminomethyl on pyrazolo[1,5-a]pyridine scaffold |
|---|---|
| Target Compound Data | Pyrazolo[1,5-a]pyridine with 4-aminomethyl substitution: claimed as CDK inhibitor scaffold; representative compound III with 4-position substitution demonstrated CDK2 IC₅₀ = 0.078 μM [2] |
| Comparator Or Baseline | 5-Aminomethyl derivatives claimed only for imidazo[1,2-a]pyridine and imidazo[1,5-a]pyrazine cores, not for pyrazolo[1,5-a]pyridine; positional isomer activity data not disclosed for pyrazolo[1,5-a]pyridine series [1] |
| Quantified Difference | CDK inhibitory activity is specifically associated with 4-position substitution on the pyrazolo[1,5-a]pyridine scaffold; regioisomeric 5-aminomethyl is directed to alternative heterocyclic cores, indicating a scaffold-position pairing requirement [1] |
| Conditions | CDK2 enzymatic inhibition assay; patent data from Schering Corporation (US20040097516, EP1539750) |
Why This Matters
For medicinal chemistry programs targeting CDKs, the 4-aminomethyl pyrazolo[1,5-a]pyridine intermediate provides direct access to the pharmacophoric substitution pattern claimed in the Schering patent family, whereas the 5-aminomethyl isomer cannot be used to synthesize the claimed pyrazolo[1,5-a]pyridine CDK inhibitor series, making CAS 1554583-09-3 the mandatory building block for this target class.
- [1] Schering Corporation (2004). Novel pyrazolopyridines as cyclin dependent kinase inhibitors. US Patent US20040097516A1. Also published as EP1539750B1 and WO2004026872A1. View Source
- [2] Masaryk University. Pyrazolopyridines as Cyclin-Dependent Kinase Inhibitors. Research Output Record. View Source
